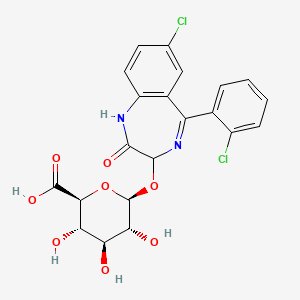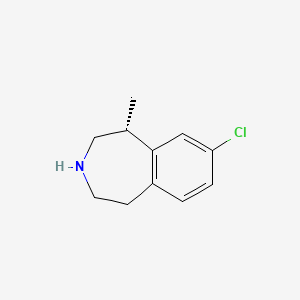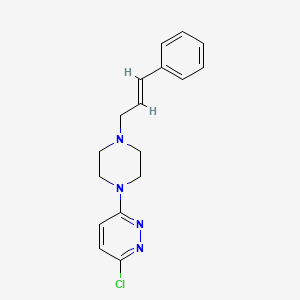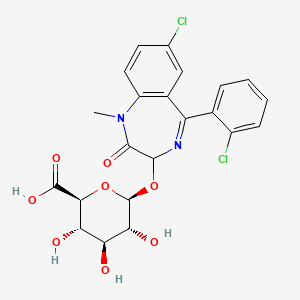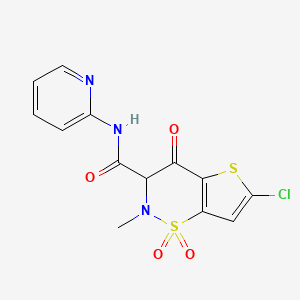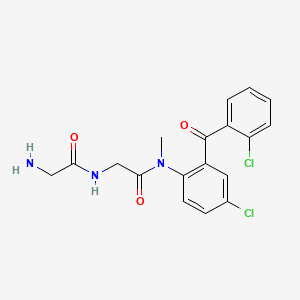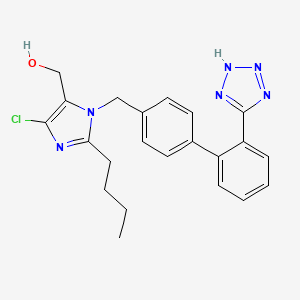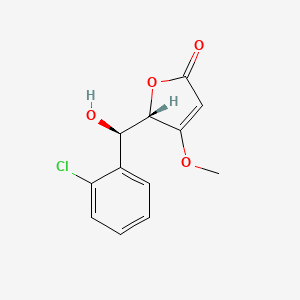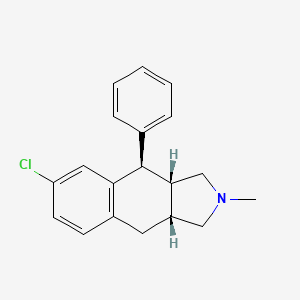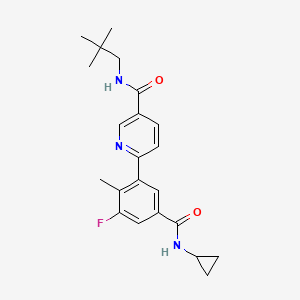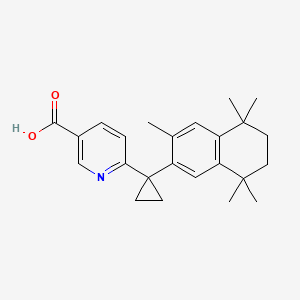
Ácido 6-(1-(3,5,5,8,8-Pentametil-5,6,7,8-tetrahidronaftalén-2-il)ciclopropil)nicotínico
Descripción general
Descripción
LG-100268 es un agonista selectivo del receptor X de retinoides (RXR)LG-100268 es conocido por su alta selectividad para RXR sobre los receptores de ácido retinoico (RAR), lo que lo convierte en un compuesto valioso en la investigación científica, particularmente en los campos de la oncología y la inmunología .
Aplicaciones Científicas De Investigación
LG-100268 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los agonistas de RXR y sus interacciones con otras moléculas.
Biología: LG-100268 se emplea en estudios de cultivo celular para investigar sus efectos en la expresión genética y los procesos celulares.
Medicina: El compuesto ha mostrado promesa en la investigación del cáncer, particularmente en la prevención y el tratamiento del cáncer de pulmón y el cáncer de mama. .
Industria: Si bien sus aplicaciones industriales son limitadas, el papel de LG-100268 en el desarrollo de fármacos y la investigación farmacéutica es significativo
Métodos De Preparación
La síntesis de LG-100268 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .
Los métodos de producción industrial para LG-100268 no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimización para la producción a gran escala. Esto incluye el uso de reactores automatizados, técnicas de purificación como la cromatografía y medidas estrictas de control de calidad para asegurar la consistencia y la seguridad .
Análisis De Reacciones Químicas
LG-100268 sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales en la porción de tetralina, lo que podría alterar la actividad del compuesto.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el estado de oxidación de ciertos grupos funcionales, lo que impacta la afinidad de unión del compuesto a RXR.
Sustitución: Los reactivos comunes para reacciones de sustitución incluyen halógenos y nucleófilos, que pueden reemplazar átomos o grupos específicos dentro de la molécula
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede resultar en compuestos halogenados .
Mecanismo De Acción
LG-100268 ejerce sus efectos al unirse selectivamente a los receptores X de retinoides (RXR-α, RXR-β y RXR-γ). Al unirse, activa los homodímeros de RXR, que luego inducen la activación transcripcional de los genes diana. Esta activación puede conducir a diversas respuestas celulares, incluida la apoptosis, la inhibición de la inflamación y la modulación de las respuestas inmunitarias .
Los objetivos moleculares y las vías involucradas incluyen la regulación de la producción de citoquinas, la inhibición de la expresión de la ciclooxigenasa-2 (COX-2) y el aumento de los niveles de la proteína de transporte de casete de unión a ATP (ABCA1). Estas vías son cruciales en las actividades antiinflamatorias y anticancerígenas del compuesto .
Comparación Con Compuestos Similares
LG-100268 se compara a menudo con otros agonistas de RXR, como LG-101506. Ambos compuestos exhiben potentes propiedades antiinflamatorias y anticancerígenas, pero LG-101506 fue sintetizado para superar algunos de los efectos secundarios indeseables de LG-100268 . Otros compuestos similares incluyen:
Bexaroteno: Otro agonista de RXR utilizado en el tratamiento del cáncer.
Alitretinoína: Un retinoide utilizado para afecciones de la piel, pero también interactúa con RXR.
Ácido retinoico 9-cis: Un ligando natural para RXR con efectos biológicos más amplios
La singularidad de LG-100268 radica en su alta selectividad para RXR sobre RAR, lo que lo convierte en una herramienta valiosa para estudiar vías específicas de RXR sin los efectos confusos de la activación de RAR .
Propiedades
IUPAC Name |
6-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-15-12-18-19(23(4,5)9-8-22(18,2)3)13-17(15)24(10-11-24)20-7-6-16(14-25-20)21(26)27/h6-7,12-14H,8-11H2,1-5H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXTWXQUEZSSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C3(CC3)C4=NC=C(C=C4)C(=O)O)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165354 | |
| Record name | LG 100268 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153559-76-3 | |
| Record name | 6-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)cyclopropyl]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153559-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LG 100268 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LG-100268 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LG 100268 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LG 100268 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVU4X1103P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

